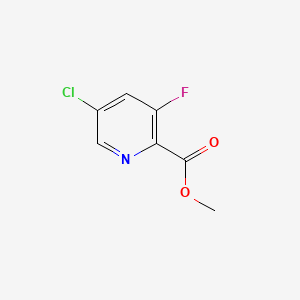

Methyl 5-chloro-3-fluoropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCZOWZTTGYYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673249 | |

| Record name | Methyl 5-chloro-3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200498-40-3 | |

| Record name | Methyl 5-chloro-3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-chloro-3-fluoropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-3-fluoropyridine-2-carboxylate typically involves the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-3-fluoropyridine-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed:

Substitution Reactions: Substituted pyridine derivatives.

Reduction Reactions: Alcohol derivatives.

Oxidation Reactions: Carboxylic acids and other oxidized products.

Scientific Research Applications

Methyl 5-chloro-3-fluoropyridine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Medicine: It serves as a precursor for the development of drugs targeting specific diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

A. Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate ()

- Substituents :

- Position 3: Trifluoromethyl (-CF₃) instead of fluorine.

- Position 5: Chlorine retained.

- Position 2: Methyl ester group retained.

- Key Differences: The trifluoromethyl group at position 3 introduces greater steric bulk and electron-withdrawing effects compared to fluorine. The -CF₃ group may improve metabolic stability in biological systems due to its resistance to oxidation.

- Applications : Likely used in agrochemicals (e.g., herbicides) where trifluoromethyl groups are common for bioactivity.

B. 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine ()

- Substituents :

- Position 2: Chloromethyl (-CH₂Cl) instead of methyl ester.

- Position 3: Trifluoromethyl (-CF₃) instead of fluorine.

- Position 5: Chlorine retained.

- Key Differences: The chloromethyl group at position 2 offers a reactive site for nucleophilic substitution (e.g., SN2 reactions), enabling facile derivatization.

- Applications : Intermediate in pharmaceuticals, particularly for synthesizing alkylated pyridine derivatives.

C. (2-Chloro-5-fluoropyridin-3-yl)methanol ()

- Substituents :

- Position 2: Chlorine.

- Position 5: Fluorine.

- Position 3: Hydroxymethyl (-CH₂OH) instead of fluorine.

- Key Differences :

- The hydroxymethyl group introduces polarity, improving solubility in protic solvents.

- Lacks the ester moiety, limiting its utility in coupling reactions but enabling oxidation to carboxylic acids.

- Applications: Potential precursor for antiviral or antibacterial agents.

D. (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate ()

- Substituents: Position 3: Acrylate group (-CH₂CH₂COOMe) conjugated to a 2-amino-5-fluoropyridine ring.

- Key Differences: The extended acrylate chain enables conjugation with biomolecules (e.g., via Michael addition).

- Applications : Likely used in medicinal chemistry for kinase inhibitors or fluorescent probes.

Structural and Functional Comparison Table

Implications of Substituent Modifications

- Electron-Withdrawing Effects : Fluorine and chlorine atoms at positions 3 and 5 direct electrophilic substitution to position 4 or 4. Trifluoromethyl groups amplify this effect, stabilizing negative charges.

- Steric Effects : Bulkier groups (e.g., -CF₃) reduce reaction rates at adjacent positions but improve binding in hydrophobic pockets.

- Reactivity : Methyl esters facilitate hydrolysis to carboxylic acids, whereas chloromethyl groups enable alkylation.

Research and Application Trends

- Pharmaceuticals : this compound is a candidate for kinase inhibitors due to its balanced electronic profile. Analogs with -CF₃ () are explored in antiviral drugs.

- Agrochemicals : Derivatives with chloromethyl groups () are intermediates in herbicide synthesis.

- Material Science: Acrylate-containing analogs () are used in polymerizable monomers for functional materials.

Biological Activity

Methyl 5-chloro-3-fluoropyridine-2-carboxylate (MFC) is a fluorinated pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound exhibits significant biological activity, making it a valuable candidate for further investigation in drug development and enzyme inhibition studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₆ClFNO₂

- Molecular Weight : 179.58 g/mol

- Physical State : Typically presented as a colorless to light yellow liquid or solid.

The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical properties, influencing its interaction with biological targets.

MFC interacts with biological molecules through several mechanisms:

- Enzyme Inhibition : MFC can bind to the active or allosteric sites of enzymes, inhibiting their activity. This mechanism is crucial for developing inhibitors targeting specific diseases, including cancer.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, modulating downstream signaling pathways essential for cellular functions.

1. Medicinal Chemistry

MFC has been explored for its potential in drug development:

- Anticancer Activity : Research indicates that MFC derivatives exhibit potent inhibitory effects on cancer cell lines, particularly those associated with breast cancer (e.g., MDA-MB-231) and other malignancies. For instance, compounds similar to MFC have shown IC50 values in the nanomolar range against specific cancer cell lines, indicating strong antiproliferative effects .

2. Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibitors:

- Targeted Inhibition : MFC has shown promise in inhibiting enzymes critical for disease progression. For example, it has been linked to significant reductions in enzyme activity related to tumor growth and metastasis.

Table 1: Summary of Biological Activities

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of MFC is crucial for evaluating its therapeutic potential:

Table 2: ADME Data for this compound

| Parameter | Value |

|---|---|

| Log P | 1.14 - 1.61 |

| Bioavailability | Moderate to high |

| Metabolic Stability | High |

These properties suggest that MFC could be effectively absorbed and utilized within biological systems, enhancing its potential as a pharmaceutical agent .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks using DEPT-135 for CH₂/CH₃ groups. Fluorine’s electronegativity deshields adjacent protons (e.g., H-4 at δ ~8.5 ppm) .

- ¹⁹F NMR : A singlet at δ -110 to -120 ppm confirms the 3-fluoro substituent .

- IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1720 cm⁻¹; C-F stretches at 1250–1100 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ with isotopic clusters for Cl (3:1 intensity ratio) .

How do electronic effects of chlorine and fluorine substituents influence the reactivity of the pyridine ring in cross-coupling reactions?

Advanced Research Focus

The electron-withdrawing -Cl and -F groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at positions ortho/para to the substituents:

- Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids favors the 4-position (para to -COOCH₃). Fluorine’s inductive effect enhances leaving-group ability .

- Buchwald-Hartwig Amination : Steric hindrance at the 3-fluoro site directs amination to the 6-position. Computational studies (DFT) validate this regioselectivity .

What are the challenges in achieving regioselective halogenation during the synthesis of this compound?

Basic Research Focus

Competing halogenation at the 4- or 6-positions occurs due to resonance effects of the ester group. Mitigation strategies include:

- Temperature Control : Lower temperatures (-20°C) favor kinetic control, directing Cl to the 5-position .

- Catalyst Screening : Lewis acids like FeCl₃ improve selectivity for 5-chlorination over AlCl₃ .

- Protecting Groups : Temporarily block reactive sites with trimethylsilyl groups, later removed post-halogenation .

How can graph set analysis predict supramolecular assembly in crystals of this compound?

Advanced Research Focus

Graph set notation (e.g., D , S , R descriptors) classifies hydrogen-bonding patterns:

- C═O···H–N Interactions : Form C(6) chains, stabilizing layered crystal packing .

- F···H–C Contacts : Weak hydrogen bonds contribute to 3D networks (e.g., R₂²(8) motifs), validated via Hirshfeld surface analysis .

Case Study : A related fluoropyridine ester exhibited 76% H-bond contribution to crystal cohesion, with F···H interactions accounting for 12% .

What purification methods are effective for isolating this compound from reaction mixtures?

Q. Basic Research Focus

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate halogenated byproducts .

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 98–100°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve regioisomeric impurities .

How to troubleshoot low yields in the esterification step of the target compound?

Q. Basic Research Focus

- Catalyst Optimization : Replace H₂SO₄ with DCC/DMAP to reduce side reactions (e.g., decarboxylation) .

- Solvent Selection : Anhydrous dichloromethane minimizes hydrolysis of the methyl ester .

- Stoichiometry : Use excess methanol (5 eq.) to drive equilibrium toward ester formation .

Can ring puckering parameters explain planarity deviations in the pyridine ring of this compound?

Advanced Research Focus

Cremer-Pople analysis quantifies puckering via Q₂ , Q₃ , and θ parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.